Acetic acid, dibromo, 1,2-dimethylpropyl ester
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Overview
Description
Acetic acid, dibromo, 1,2-dimethylpropyl ester is a chemical compound with the molecular formula C7H12Br2O2 and a molecular weight of 287.977 g/mol . This compound is characterized by the presence of two bromine atoms, an ester functional group, and a 1,2-dimethylpropyl moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dibromo, 1,2-dimethylpropyl ester typically involves the esterification of acetic acid with 1,2-dimethylpropyl alcohol in the presence of a brominating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a solvent, such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, dibromo, 1,2-dimethylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Acetic acid, dibromo, 1,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of acetic acid, dibromo, 1,2-dimethylpropyl ester involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, bromo, 1,2-dimethylpropyl ester: Similar structure but with only one bromine atom.
Acetic acid, dibromo-, methyl ester: Contains a methyl group instead of the 1,2-dimethylpropyl moiety.
Acetic acid, tribromo, 1,2-dimethylpropyl ester: Contains three bromine atoms instead of two.
Uniqueness
Acetic acid, dibromo, 1,2-dimethylpropyl ester is unique due to the presence of two bromine atoms and the 1,2-dimethylpropyl moiety. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
90380-61-3 |
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Molecular Formula |
C7H12Br2O2 |
Molecular Weight |
287.98 g/mol |
IUPAC Name |
3-methylbutan-2-yl 2,2-dibromoacetate |
InChI |
InChI=1S/C7H12Br2O2/c1-4(2)5(3)11-7(10)6(8)9/h4-6H,1-3H3 |
InChI Key |
CEXIVSAQDYUXAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC(=O)C(Br)Br |
Origin of Product |
United States |
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